H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph

Description

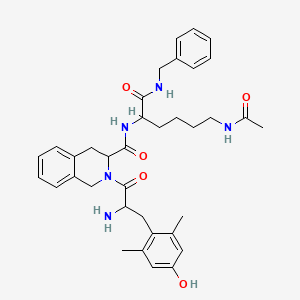

Structure

2D Structure

Properties

Molecular Formula |

C36H45N5O5 |

|---|---|

Molecular Weight |

627.8 g/mol |

IUPAC Name |

N-[6-acetamido-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C36H45N5O5/c1-23-17-29(43)18-24(2)30(23)20-31(37)36(46)41-22-28-14-8-7-13-27(28)19-33(41)35(45)40-32(15-9-10-16-38-25(3)42)34(44)39-21-26-11-5-4-6-12-26/h4-8,11-14,17-18,31-33,43H,9-10,15-16,19-22,37H2,1-3H3,(H,38,42)(H,39,44)(H,40,45) |

InChI Key |

FSIMYSAKEXUAHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C(=O)NCC4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Synthetic Methodologies for H Dmt Tic Lys Ac Nh Ch2 Ph and Analogues

General Principles of Peptide Synthesis Applied to Dmt-Tic-Based Peptidomimetics

The synthesis of peptidomimetics containing the 2',6'-dimethyltyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold can be accomplished through either solid-phase peptide synthesis (SPPS) or solution-phase methods. researchgate.net In both approaches, the fundamental reaction is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. ekb.eg To ensure the correct sequence and prevent side reactions, temporary protecting groups are used for the α-amino group (commonly Boc or Fmoc), while permanent protecting groups are used for reactive amino acid side chains. google.compeptide.com

A significant challenge in the synthesis of Dmt-Tic dipeptides is the propensity for intramolecular cyclization to form diketopiperazines, a side reaction that can reduce the yield of the desired linear peptide. u-szeged.hu This is particularly common for peptides containing imino acids like Tic in the second position. u-szeged.hu To mitigate this, strategies such as using N-alkylated analogues have been explored. u-szeged.hu Coupling reagents are crucial for activating the carboxylic acid group to facilitate amide bond formation. Common choices for Dmt-Tic synthesis include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (WSC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium (B103445) salts like PyBOP. mdpi.comnih.govacs.org

Stepwise Solution-Phase Peptide Synthesis for Lysine-Containing Analogues

The solution-phase approach offers flexibility for large-scale synthesis and purification of intermediates. The stepwise synthesis of a lysine-containing Dmt-Tic analogue typically begins from the C-terminus and proceeds by sequentially adding amino acid residues. nih.govacs.org For instance, the synthesis of a core intermediate might start with a C-terminally protected lysine (B10760008) derivative, such as H-Lys(Z)-OMe, where the side chain is protected by a benzyloxycarbonyl (Z) group and the C-terminus is a methyl ester. nih.govacs.org

The general cycle for chain elongation involves two key steps:

Nα-Deprotection: The temporary protecting group on the α-amino group of the growing peptide chain is removed. If a Boc group is used, this is typically achieved with an acid like trifluoroacetic acid (TFA). nih.govacs.org

Coupling: The newly freed amino group is then coupled with the next Nα-protected amino acid (e.g., Boc-Tic-OH or Boc-Dmt-OH), which has been activated with a coupling agent like WSC/HOBt. nih.govacs.org

This cycle is repeated until the full peptide sequence is assembled. The process for a related intermediate, Boc-Dmt-Tic-Lys(Z)-OMe, is illustrative of this method. nih.govacs.org

Table 1: Illustrative Steps in Solution-Phase Synthesis of a Dmt-Tic-Lys Intermediate

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Boc-Tic-OH + H-Lys(Z)-OMe | WSC, HOBt | Boc-Tic-Lys(Z)-OMe | Formation of the dipeptide. nih.govacs.org |

| 2 | Boc-Tic-Lys(Z)-OMe | TFA | TFA·H-Tic-Lys(Z)-OMe | Removal of the N-terminal Boc group. nih.govacs.org |

| 3 | Boc-Dmt-OH + TFA·H-Tic-Lys(Z)-OMe | WSC, HOBt, Base (e.g., DIEA) | Boc-Dmt-Tic-Lys(Z)-OMe | Addition of the Dmt residue. nih.govacs.org |

This table outlines the general strategy for building the peptide backbone in solution.

Strategies for Lysine Side-Chain Acylation and Protection

Specific modification of the lysine side-chain, such as the introduction of an acetyl group, requires an orthogonal protecting group strategy. peptide.com This means the protecting group on the lysine's ε-amino group must be stable during the removal of the Nα-protecting groups (e.g., Boc) used in backbone assembly, but can be removed later under different conditions to allow for the specific acylation reaction. peptide.com

The benzyloxycarbonyl (Z) group is a common choice for protecting the lysine side chain in Boc-based synthesis. peptide.com It is stable to the acidic conditions of TFA treatment used to remove Boc groups but can be selectively cleaved by catalytic hydrogenation (e.g., using H₂ and a Palladium on carbon catalyst, Pd/C). nih.govacs.org

The synthesis of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph involves these key steps for modification:

Assembly of the protected peptide, for example, Boc-Dmt-Tic-Lys(Z)-NH-CH₂-Ph.

Selective deprotection of the lysine side chain by removing the Z group via hydrogenation. nih.govacs.org

Acylation of the now-free ε-amino group. This is often achieved by reacting the peptide with a suitable acetylating agent.

Final deprotection of the Nα-Boc group with TFA to yield the target compound. nih.gov

The direct synthesis of the intermediate Boc-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph has been achieved by coupling Boc-Dmt-OH with the pre-acetylated fragment TFA·H-Tic-Lys(Ac)-NH-CH₂-Ph using WSC/HOBt. nih.gov

Table 2: Common Orthogonal Protecting Groups for Lysine Side-Chain in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to hydrogenation, mild base. peptide.comacs.org |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation, HBr/AcOH | Stable to mild acid (TFA). peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Stable to acid. peptide.com |

| Allyloxycarbonyl | Aloc | Pd(0) catalysis | Stable to acid and base. peptide.com |

Design Rationale for Incorporating C-Terminal Benzyl (B1604629) Amide Moieties

Modification of the peptide C-terminus from a free carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance therapeutic potential. nih.gov The incorporation of a benzyl amide (-NH-CH₂-Ph) in particular serves several key purposes.

Firstly, C-terminal amidation generally increases the metabolic stability of peptides by protecting them from degradation by endogenous carboxypeptidases. acs.org Secondly, the addition of a hydrophobic and aromatic moiety like the benzyl group can significantly influence the pharmacological profile of the peptide. researchgate.net This modification can alter the peptide's conformation and provide an additional point of interaction with the target receptor, potentially affecting binding affinity, selectivity, and functional activity (agonist vs. antagonist). researchgate.netnih.gov For example, in related Dmt-Tic analogues, the addition of a C-terminal benzyl amide was shown to produce compounds with potent µ-agonist and δ-antagonist properties. researchgate.net

Molecular Pharmacology of H Dmt Tic Lys Ac Nh Ch2 Ph at Opioid Receptors

Opioid Receptor Binding Affinity and Selectivity Profile

Studies on a series of compounds, including H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph, have demonstrated high binding affinities for both μ- and δ-opioid receptors. nih.govnih.govscience.gov These derivatives generally exhibit sub-nanomolar affinity for the δ-opioid receptor and nanomolar affinity for the μ-opioid receptor. nih.govnih.govresearchgate.net

This compound belongs to a class of derivatives that display high affinity for the δ-opioid receptor. nih.govnih.gov The reported inhibition constant (Kiδ) values for this series of compounds range from 0.068 to 0.64 nM. nih.govnih.govscience.govresearchgate.net

The compound also demonstrates high affinity for the μ-opioid receptor. nih.govnih.gov For the series of analogues to which this compound belongs, the Kiμ values were found to be in the range of 0.13 to 5.50 nM. nih.govnih.govscience.govresearchgate.net

This compound is characterized as a nonselective ligand. nih.gov The high affinity for both μ- and δ-opioid receptors results in a lack of significant selectivity for either receptor subtype. nih.gov

Opioid Receptor Binding Affinity for the H-Dmt-Tic-Lys-NH-CH2-Ph Analogue Series

| Receptor | Binding Affinity Range (Ki in nM) | Selectivity Ratio (Kiμ/Kiδ) |

|---|---|---|

| Delta-Opioid Receptor (DOR) | 0.068 - 0.64 nih.govnih.govscience.gov | Nonselective nih.govnih.gov |

| Mu-Opioid Receptor (MOR) | 0.13 - 5.50 nih.govnih.govscience.gov |

Mu-Opioid Receptor (MOR) Affinity Characterization (Kiμ values)

Functional Characterization as an Opioid Receptor Antagonist

Functional bioactivity studies utilizing isolated tissue preparations have characterized this compound as a pure antagonist at both μ- and δ-opioid receptors. nih.govnih.gov In vitro assays using guinea-pig ileum (GPI) and mouse vas deferens (MVD) confirmed its antagonist properties without any agonist activity. nih.govebi.ac.uknih.gov

In the mouse vas deferens (MVD) assay, a standard model for assessing δ-opioid receptor activity, this compound demonstrated potent antagonist effects. nih.gov The measured antagonist potency (pA2) at the δ-opioid receptor was determined to be 10.4. nih.gov

The compound's antagonist activity at the μ-opioid receptor was evaluated using the guinea-pig ileum (GPI) preparation. nih.gov The results showed significant μ-opioid receptor antagonism, with a pA2 value of 8.16. nih.gov

Functional Antagonist Potency of this compound

| Receptor | Assay | Antagonist Potency (pA2 value) |

|---|---|---|

| Delta-Opioid Receptor (DOR) | Mouse Vas Deferens (MVD) nih.gov | 10.4 nih.gov |

| Mu-Opioid Receptor (MOR) | Guinea-Pig Ileum (GPI) nih.gov | 8.16 nih.gov |

Assessment of Intrinsic Agonist Activity at Opioid Receptors

Research into the bioactivity of this compound reveals that it does not possess intrinsic agonist activity at opioid receptors. Instead, it functions as an antagonist. Laboratory assays, specifically the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) tests, are standard methods for determining the activity of compounds at μ-opioid receptors (MOR) and δ-opioid receptors (DOR), respectively.

In these functional assays, this compound was characterized as a nonselective antagonist for both μ- and δ-opioid receptors. nih.gov Its antagonist potency is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The compound demonstrated a pA2 value of 8.16 in the GPI assay, indicating its antagonist activity at the μ-opioid receptor. nih.gov In the MVD assay, it showed a pA2 value of 10.4, signifying potent antagonism at the δ-opioid receptor. nih.gov

The introduction of a lysine (B10760008) (Lys) linker into the Dmt-Tic pharmacophore has been shown to produce a wide array of pharmacological activities, ranging from agonism to antagonism, depending on the specific chemical substitutions. nih.govresearchgate.net For instance, the related compound H-Dmt-Tic-Lys(Ac)-NH-Ph is a highly potent and selective δ-opioid receptor antagonist, whereas H-Dmt-Tic-Lys-NH-CH2-Ph is a selective μ-opioid receptor antagonist. nih.govresearchgate.net This highlights the critical role of the C-terminal modification in determining the functional activity of these ligands.

| Compound | μ-Opioid Receptor Activity (GPI Assay) | δ-Opioid Receptor Activity (MVD Assay) | Pharmacological Profile |

|---|---|---|---|

| This compound | pA2 = 8.16 nih.gov | pA2 = 10.4 nih.gov | μ/δ Antagonist nih.gov |

| H-Dmt-Tic-Lys-NH-CH2-Ph | pA2 = 7.96 nih.govresearchgate.net | - | Selective μ Antagonist nih.govresearchgate.net |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | - | pA2 = 12.0 nih.govresearchgate.net | Selective δ Antagonist nih.govresearchgate.net |

| H-Dmt-Tic-Gly-NH-CH2-Ph | pEC50 = 8.57 researchgate.net | pA2 = 9.25 researchgate.netoup.com | μ Agonist / δ Antagonist researchgate.netoup.com |

Mechanisms of Receptor Interaction and Signal Transduction

Opioid receptors belong to the large family of G protein-coupled receptors (GPCRs), which mediate their cellular effects by activating intracellular signaling pathways upon ligand binding. nih.gov The interaction of a ligand like this compound with these receptors initiates a cascade of molecular events that define its pharmacological effect.

G Protein Coupling and Dissociation Kinetics

As GPCRs, opioid receptors transduce extracellular signals by coupling to intracellular heterotrimeric G proteins. acs.org Agonist binding induces a conformational change in the receptor, which promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G protein. This leads to the dissociation of the G protein into its Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. acs.org

As an antagonist, this compound binds to the μ- and δ-opioid receptors but fails to induce the specific conformational change necessary for G protein activation and subsequent subunit dissociation. It occupies the binding site, thereby preventing agonists from binding and initiating a signal. The efficacy of related Dmt-Tic compounds is often evaluated using [³⁵S]GTPγS binding assays, which measure the extent of G protein activation. acs.org An antagonist in this assay would not stimulate [³⁵S]GTPγS binding but would competitively inhibit the stimulation caused by an agonist. The dissociation kinetics of the ligand from the receptor play a crucial role in the duration of its antagonist effect.

Opioid Receptor Heterodimerization and Allosteric Modulation

There is substantial evidence that opioid receptors can form dimers, either with themselves (homodimers) or with other GPCRs (heterodimers). frontiersin.org The μ-δ opioid receptor heterodimer is of particular interest, as it exhibits unique pharmacological properties that are distinct from either monomeric receptor. nih.gov Ligands can show different binding and signaling characteristics at these heterodimeric complexes.

A bifunctional ligand like this compound, which acts as an antagonist at both μ- and δ-opioid receptors, could have complex effects on the function of μ-δ heterodimers. By simultaneously blocking both receptor protomers within the dimer, it may allosterically modulate the binding or signaling of other ligands. The simultaneous modulation of multiple opioid receptors through such ligands is a strategy explored to achieve more desirable therapeutic profiles. researchgate.net

Ligand Bias and G Protein-Coupled Receptor (GPCR) Signaling Preference

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.gov For instance, an opioid ligand might be "biased" towards activating G protein signaling over the β-arrestin pathway. nih.gov This phenomenon arises because different ligands can stabilize distinct receptor conformations, leading to preferential coupling with specific intracellular transducers. nih.gov

As a neutral antagonist, this compound does not activate any signaling pathway and therefore does not exhibit ligand bias in the traditional sense. However, its chemical backbone, the Dmt-Tic pharmacophore, is a versatile template for creating biased ligands. oup.com Subtle structural modifications to this scaffold can convert it from an antagonist to a balanced agonist or a biased agonist. acs.orgresearchgate.net Therefore, this compound serves as an important reference compound, demonstrating how specific structural features (the acetylated lysine and benzylamide tail) preclude agonistic activity and bias, resulting in a dual antagonist profile.

Table of Mentioned Compounds

| Abbreviated Name | Full Chemical Name |

| This compound | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl(acetyl)-benzylamide |

| H-Dmt-Tic-Lys-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl-benzylamide |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl(acetyl)-anilide |

| H-Dmt-Tic-Gly-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-benzylamide |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Lys | Lysine |

| Gly | Glycine (B1666218) |

| GPI | Guinea Pig Ileum |

| MVD | Mouse Vas Deferens |

| GPCR | G Protein-Coupled Receptor |

| GRK | G Protein-Coupled Receptor Kinase |

In Vitro Mechanistic Investigations

Isolated Tissue Bioassays for Functional Activity Assessment

Isolated tissue bioassays are classical pharmacological methods used to determine the functional activity of a compound, indicating whether it acts as an agonist (stimulant) or antagonist (blocker) at a specific receptor. For H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph, these assays have confirmed its antagonist properties at both µ- and δ-opioid receptors. nih.gov

The guinea pig ileum (GPI) preparation is rich in µ-opioid receptors (MOR) and is a standard model for assessing MOR-mediated activity. In this assay, this compound demonstrated antagonist activity at the µ-opioid receptor. nih.gov Instead of producing an agonistic effect (inhibiting electrically induced contractions), it was evaluated for its ability to counteract the effects of a known MOR agonist. The compound yielded a pA2 value of 7.25, quantifying its potency as a MOR antagonist. nih.gov The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

The mouse vas deferens (MVD) assay is the corresponding standard for evaluating activity at the δ-opioid receptor (DOR). Consistent with its dual antagonist profile, this compound was found to be an antagonist in the MVD assay. nih.gov It displayed potent δ-opioid receptor antagonism with a pA2 value of 8.44. nih.gov This indicates a strong ability to block the effects of δ-opioid agonists in this tissue preparation.

| Assay | Receptor Target | Activity Type | Potency (pA2) | Reference |

|---|---|---|---|---|

| Guinea Pig Ileum (GPI) | µ-Opioid Receptor | Antagonist | 7.25 | nih.gov |

| Mouse Vas Deferens (MVD) | δ-Opioid Receptor | Antagonist | 8.44 | nih.gov |

Guinea Pig Ileum (GPI) Assay for Mu-Opioid Receptor Activity

Radioligand Receptor Binding Assays in Cellular and Tissue Membranes

Radioligand binding assays are used to measure the affinity of a compound for a specific receptor. These experiments quantify how strongly the compound binds to the receptor by measuring the displacement of a known radioactive ligand. For this compound, binding assays were performed using membranes from cells expressing either µ- or δ-opioid receptors.

The results showed that the compound possesses high affinity for both receptor subtypes. nih.govnih.gov It recorded a Kį value of 1.10 nM for the µ-opioid receptor and 0.25 nM for the δ-opioid receptor. nih.gov The Kį (inhibitory constant) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kį value indicates a higher binding affinity. These values confirm the compound's ability to interact potently with both µ- and δ-opioid receptors, consistent with its dual antagonist functionality observed in tissue assays. nih.gov

| Receptor | Binding Affinity (Kį, nM) | Reference |

|---|---|---|

| µ-Opioid Receptor | 1.10 | nih.gov |

| δ-Opioid Receptor | 0.25 | nih.gov |

Functional Cell-Based Assays (e.g., [35S]GTPγS binding, Calcium Mobilization)

Functional assays in cellular systems, such as [35S]GTPγS binding or calcium mobilization assays, provide a more detailed understanding of the initial steps of receptor activation. The [35S]GTPγS binding assay, for instance, measures the activation of G-proteins, a key event following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors. While these assays are crucial for characterizing related Dmt-Tic pharmacophore-containing ligands researchgate.netacs.org, specific data for this compound in [35S]GTPγS binding or calcium mobilization assays are not available in the reviewed literature.

Characterization of Receptor-Signaling Pathways beyond G-Protein Activation (e.g., β-arrestin recruitment)

Modern GPCR pharmacology increasingly investigates signaling pathways that are independent of G-protein activation, such as the recruitment of β-arrestin proteins. nih.govspringernature.com The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. arizona.edu Characterizing a ligand's bias towards either G-protein or β-arrestin pathways is a key area of research for developing drugs with improved therapeutic profiles. mdpi.com However, for this compound specifically, studies detailing its effect on β-arrestin recruitment have not been reported in the available scientific literature.

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(1-((4-(acetylamino)-5-(((S)-1-oxo-1-((((S)-1,2,3,4-tetrahydroisoquinolin-3-yl)carbonyl)amino)-3-(2,6-dimethylphenyl)-2-propanyl)amino)pentyl)amino)-1-oxo-3-phenyl-2-propanyl)formamide |

| H-Dmt-Tic-Gly-NH-CH2-Ph | N-(benzyl)-2-((S)-2-((S)-2-amino-3-(2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)acetamide |

| DAMGO | [D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin |

| DPDPE | [D-Pen², D-Pen⁵]enkephalin |

| Deltorphin (B1670231) C | H-Tyr-D-Ala-Phe-Gly-Val-Val-Gly-NH₂ |

| CTOP | D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ |

| Naltrindole | 17-(cyclopropylmethyl)-6,7-didehydro-4,5α-epoxy-3,14-dihydroxy-17-normorphinan-6-yl)-1H-indole-3-carboxamide |

| Naloxone | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

In Vivo Pharmacological Characterization in Preclinical Animal Models

Antagonism of Opioid-Induced Antinociception (e.g., Morphine, Deltorphin (B1670231) C)

To determine the functional antagonist profile of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph in a living system, in vivo studies were performed in mice. nih.gov These experiments evaluated the compound's capacity to block the antinociceptive (pain-relieving) effects of well-established opioid agonists, specifically the μ-opioid agonist morphine and the δ-opioid agonist deltorphin C. nih.gov

The findings demonstrated that this compound has very weak antagonist activity at the μ-opioid receptor in vivo. nih.gov Its potency in blocking morphine-induced antinociception was found to be almost ten times lower than that of its close analogue, H-Dmt-Tic-Lys-NH-CH2-Ph, which features an unprotected lysine (B10760008) side chain. nih.gov

| Parameter | Observation for this compound | Source |

|---|---|---|

| μ-Opioid Antagonism | Displayed very weak antagonism of morphine-induced antinociception. | nih.gov |

| δ-Opioid Antagonism | Exhibited weak antagonism of deltorphin C-induced antinociception, with activity approximately 30% of that of H-Dmt-Tic-Lys-NH-CH2-Ph. | nih.gov |

| Overall In Vivo Bioactivity | Characterized as weak. | nih.govresearchgate.net |

Mechanistic Studies on the Inhibition of Opioid Tolerance Development

In the reviewed scientific literature, detailed mechanistic studies investigating the potential of this compound to prevent the development of tolerance to chronic opioid use have not been reported. Such complex investigations are generally prioritized for compounds that show potent antagonist activity in initial in vivo screening. nih.govresearchgate.net Due to the weak bioactivity that this compound demonstrated in antinociception assays, further in-depth studies into its effects on opioid tolerance mechanisms were not pursued. nih.gov

Assessment of Systemic Bioavailability and Central Nervous System Penetration

The systemic bioavailability of this compound and its capacity to cross the blood-brain barrier to enter the central nervous system (CNS) have not been characterized in published research. These pharmacokinetic properties are crucial for potential drug candidates but are typically assessed only after a compound has demonstrated significant in vivo potency. nih.govresearchgate.net Because this compound was found to have weak antagonist effects even after direct administration into the brain, subsequent studies to evaluate its absorption and distribution following systemic administration were not conducted. nih.govresearchgate.net

Comparative In Vivo Antagonist Efficacy against Reference Compounds

In preclinical studies, the in vivo antagonist efficacy of this compound was primarily benchmarked against its structural analogue, H-Dmt-Tic-Lys-NH-CH2-Ph. nih.gov This direct comparison showed that the acetylated compound was substantially less potent, exhibiting nearly 10-fold weaker μ-antagonist activity and only about 30% of the δ-antagonist activity of the unprotected version. nih.gov More extensive comparative efficacy studies against standard opioid antagonists like naloxone, naltrindole, or CTOP were not reported for this compound, as this level of characterization was reserved for more potent compounds within the series. nih.govresearchgate.net

| Compound | Comparative In Vivo Efficacy Summary | Source |

|---|---|---|

| This compound | Weak μ- and δ-opioid antagonist activity. | nih.gov |

| H-Dmt-Tic-Lys-NH-CH2-Ph | Acted as the more potent benchmark for comparison. | nih.gov |

Future Directions and Research Perspectives

Rational Design of Novel Multifunctional Opioid Ligands Based on H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph Pharmacophore

The H-Dmt-Tic pharmacophore is a well-established motif for achieving high affinity at opioid receptors. nih.gov The future of designing novel ligands based on this compound lies in the strategic modification of its structure to create multifunctional molecules with tailored pharmacological profiles. One promising avenue is the development of "designed multiple ligands," where the Dmt-Tic core is linked to other pharmacophores to engage different receptor systems simultaneously. nih.govnih.gov This approach aims to produce analgesia with a reduced side-effect profile by, for example, combining μ-agonist activity with δ-antagonist properties. nih.gov

A key strategy involves the incorporation of a lysine (B10760008) (Lys) linker, as seen in the parent compound, which has been shown to induce a range of activities including potent dual antagonism at both μ- and δ-opioid receptors. nih.govresearchgate.net Future designs will likely explore variations in the linker's length and composition to optimize the spatial orientation and interaction of the pharmacophores with their respective binding sites. nih.gov For instance, linking a selective δ-antagonist derived from the Dmt-Tic pharmacophore to a μ-agonist could potentially mitigate the development of tolerance and dependence associated with traditional opioids. nih.gov

Researchers are also exploring the fusion of the Dmt-Tic pharmacophore with non-opioid peptide sequences, such as those targeting the neurotensin (B549771) system. acs.orgacs.org This could lead to chimeric ligands with unique signaling properties and therapeutic benefits. acs.org The rationale is that engaging multiple, distinct receptor systems may produce synergistic effects or counteract the undesirable effects mediated by a single receptor type.

Table 1: Examples of Dmt-Tic Based Ligands and Their Properties

| Compound/Ligand Class | Receptor Profile | Key Structural Feature | Potential Application | Reference |

| H-Dmt-Tic-Lys-NH-CH2-Ph | Dual μ/δ-opioid antagonist | Unprotected Lysine linker | Inhibition of morphine tolerance | nih.gov |

| H-Dmt-Tic-Gly-NH-CH2-Ph | Mixed μ-agonist/δ-antagonist | Glycine (B1666218) linker | Analgesia with reduced side effects | nih.gov |

| Designed Multiple Ligands (e.g., Dmt-Tic linked to morphinan) | Maintains characteristics of parent pharmacophores | Linker connecting two distinct pharmacophores | Analgesia with low tolerance/dependence | nih.gov |

| Opioid-Neurotensin Hybrids | MOR/DOR agonist and NTS2 affinity | Fusion of opioid and neurotensin pharmacophores | Pain treatment | acs.orgacs.org |

Further Elucidation of Complex Opioid Receptor Interactions and Signalling Pathways

A critical area for future research is to unravel the intricate ways in which ligands like this compound modulate opioid receptor function. It is increasingly recognized that opioid receptors can form heterodimers (e.g., μ-δ receptor complexes), and the interaction between these receptors can significantly influence their signaling output. nih.gov The ability of dual antagonists to inhibit the development of morphine tolerance suggests they may interfere with these receptor-receptor interactions. nih.gov

Future studies will need to employ advanced techniques to probe these interactions. Recent breakthroughs in structural biology, including cryo-electron microscopy, are providing unprecedented insights into how ligands bind to and stabilize different receptor conformations. encyclopedia.pub This structural information is invaluable for understanding how a ligand's chemical features translate into specific functional outcomes, such as agonism, antagonism, or biased signaling. nih.govnih.gov

Furthermore, research will focus on dissecting the downstream signaling cascades activated by these ligands. Opioid receptors primarily signal through G-proteins, but they can also engage other pathways, such as the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids. encyclopedia.pub Ligands that are "biased" towards the G-protein pathway and away from β-arrestin recruitment are being explored as a strategy to develop safer analgesics. encyclopedia.pubnih.gov Investigating how multifunctional ligands derived from the this compound pharmacophore influence these different signaling branches will be a key research priority. nih.gov

Advancements in Peptidomimetic Design for Enhanced Receptor Selectivity and Functional Bias

The development of peptidomimetics—molecules that mimic the structure and function of peptides—is a cornerstone of modern drug discovery, and the opioid field is no exception. encyclopedia.pubnih.gov For ligands based on this compound, future advancements in peptidomimetic design will aim to enhance receptor selectivity and introduce functional bias.

One established strategy to improve selectivity is to reduce the conformational flexibility of the peptide backbone. encyclopedia.pub This can be achieved through techniques like cyclization or the incorporation of constrained amino acids. encyclopedia.pubbohrium.com By locking the molecule into a specific conformation, it is possible to favor binding to one receptor subtype over another. bohrium.com

Another key aspect of peptidomimetic design is the modification of amino acid side chains to fine-tune interactions with the receptor binding pocket. The physicochemical properties of amino acid substitutions can dramatically alter a ligand's affinity and efficacy. researchgate.net For example, the introduction of charged or aromatic functional groups can modulate selectivity between μ- and δ-opioid receptors. researchgate.net

The ultimate goal is to design ligands with a precise "functional signature"—that is, the ability to activate a specific subset of signaling pathways at a particular receptor. This concept of functional bias is a major frontier in G-protein coupled receptor (GPCR) pharmacology. acs.orgnih.gov By systematically modifying the structure of the this compound pharmacophore, researchers hope to create new chemical entities that retain the therapeutic benefits of opioid receptor modulation while minimizing or eliminating the associated adverse effects. nih.gov

Q & A

Q. What experimental approaches are used to validate the μ-/δ-opioid receptor antagonism of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph in vitro and in vivo?

Methodological Answer:

- In vitro : Radioligand binding assays (e.g., displacement of [³H]DAMGO for μ-receptors and [³H]DPDPE for δ-receptors) quantify receptor affinity (Ki values). Competitive antagonism is confirmed via Schild regression analysis using isolated tissue preparations (e.g., guinea pig ileum for μ-receptors) .

- In vivo : Antagonism is assessed by pre-administering the compound before opioid agonists (e.g., morphine for μ-receptors, deltorphin C for δ-receptors) in rodent tail-flick or hot-plate tests. Dose-response curves determine potency (e.g., compound 2 showed 30% δ-antagonism compared to compound 3 in vivo) .

Q. How does the Lys(Ac) modification in this compound influence its pharmacokinetic properties compared to unmodified analogs?

Methodological Answer:

- Perform stability assays in plasma/serum to measure hydrolysis rates of the acetylated lysine residue.

- Use LC-MS/MS to track metabolite formation (e.g., deacetylation products).

- Compare blood-brain barrier penetration via in situ perfusion models or PET imaging with radiolabeled analogs (e.g., Cy5-labeled derivatives for real-time tracking) .

Q. What structural features of this compound contribute to its δ-opioid selectivity?

Methodological Answer:

- Conduct molecular docking simulations with δ-opioid receptor crystal structures (PDB ID: 4EJ4) to identify key interactions (e.g., Tic residue with Tyr109³.³³).

- Compare with μ-opioid receptor models to highlight steric/electronic mismatches (e.g., bulkier Lys(Ac) may clash with μ-receptor’s transmembrane helices) .

Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo antagonistic potency for this compound?

Methodological Answer:

Q. What quality control methods ensure purity of this compound during solid-phase synthesis?

Methodological Answer:

- Use HPLC with UV/Vis detection (λ = 220 nm) and C18 columns to monitor coupling efficiency.

- Validate purity (>95%) via MALDI-TOF mass spectrometry.

- Characterize side products (e.g., incomplete acetylation) using tandem MS/MS .

Advanced Research Questions

Q. How can crystallographic data resolve conformational disorder in this compound’s NH-CH2-Ph moiety?

Methodological Answer:

Q. What strategies mitigate opioid tolerance development when using this compound in chronic pain models?

Methodological Answer:

- Co-administer with μ-agonists in escalating doses to assess tolerance suppression (e.g., compound 3 reduced morphine tolerance in mice).

- Measure β-arrestin recruitment via BRET assays to evaluate biased signaling.

- Analyze spinal cord tissue for receptor internalization (confocal microscopy) and inflammatory markers (ELISA) .

Q. How do researchers design structure-activity relationship (SAR) studies to optimize this compound’s δ-antagonism?

Methodological Answer:

Q. What analytical techniques validate target engagement of this compound in live tissue?

Methodological Answer:

Q. How can contradictory data on μ-opioid antagonism (weak in vivo vs. moderate in vitro) be systematically addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.